molecular formula C25H21Cl2NO2 B14162569 1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol CAS No. 3534-79-0

1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol

Cat. No.: B14162569
CAS No.: 3534-79-0
M. Wt: 438.3 g/mol
InChI Key: DAEYISIKMSQAON-UHFFFAOYSA-N
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Description

1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol is a complex organic compound that features a naphthalene core substituted with a benzyl group, a dichlorohydroxybenzyl group, and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol typically involves multi-step organic reactions. One common approach is to start with naphthalen-2-ol, which undergoes a series of reactions including:

    Benzylation: Introduction of the benzyl group through a nucleophilic substitution reaction.

    Chlorination: Introduction of chlorine atoms to the benzyl group using reagents like thionyl chloride or phosphorus pentachloride.

    Aminomethylation: Introduction of the aminomethyl group through a Mannich reaction, involving formaldehyde, a secondary amine, and the naphthalen-2-ol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol can undergo various types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Ammonia (NH₃), thiols (RSH)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of amines

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}benzene
  • 1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}phenol

Uniqueness

1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol is unique due to the presence of the naphthalene core, which imparts distinct electronic and steric properties compared to similar compounds with benzene or phenol cores. This uniqueness can lead to different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

CAS No.

3534-79-0

Molecular Formula

C25H21Cl2NO2

Molecular Weight

438.3 g/mol

IUPAC Name

1-[[benzyl-[(3,5-dichloro-2-hydroxyphenyl)methyl]amino]methyl]naphthalen-2-ol

InChI

InChI=1S/C25H21Cl2NO2/c26-20-12-19(25(30)23(27)13-20)15-28(14-17-6-2-1-3-7-17)16-22-21-9-5-4-8-18(21)10-11-24(22)29/h1-13,29-30H,14-16H2

InChI Key

DAEYISIKMSQAON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=C(C(=CC(=C2)Cl)Cl)O)CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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